Bunaftine hydrochloride
Description
Bunaftine (B1663203) itself is achiral. fda.govnih.gov Introducing a chiral center, for instance, in the alkyl side chain, could lead to enantiomers with different pharmacological activities. This is a common strategy in drug design to improve potency and reduce side effects, as often only one enantiomer is responsible for the desired therapeutic effect.
The synthesis of such novel derivatives would follow established organic chemistry principles, often involving the reaction of a substituted naphthoyl chloride with a suitably designed diamine. research-solution.com Each new derivative would then be subjected to rigorous biological testing to evaluate its antiarrhythmic properties and build a more comprehensive SAR model.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
58779-43-4 |
|---|---|
Molecular Formula |
C21H31ClN2O |
Molecular Weight |
362.9 g/mol |
IUPAC Name |
N-butyl-N-[2-(diethylamino)ethyl]naphthalene-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C21H30N2O.ClH/c1-4-7-15-23(17-16-22(5-2)6-3)21(24)20-14-10-12-18-11-8-9-13-19(18)20;/h8-14H,4-7,15-17H2,1-3H3;1H |
InChI Key |
KUTAVPAGPDWFKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCN(CC)CC)C(=O)C1=CC=CC2=CC=CC=C21.Cl |
Origin of Product |
United States |
Modification of the Naphthalene Ring:
Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy, or nitro groups) at different positions on the naphthalene (B1677914) ring can significantly alter the electronic and hydrophobic properties of the molecule. For example, adding an electron-withdrawing group might enhance the interaction with the target protein.
Bioisosteric Replacement: The naphthalene ring could be replaced with other bicyclic or even monocyclic aromatic systems (e.g., quinoline, indole, or a substituted benzene (B151609) ring) to explore how the size and electronic nature of the aromatic system affect activity.
Alteration of the Linker and Side Chain:
Alkyl Chain Length: The length of the N-butyl group can be varied (e.g., from methyl to hexyl) to fine-tune the lipophilicity and steric fit within the binding pocket.
Amine Substitution: The diethylamino group at the terminus of the side chain is a key pharmacophoric feature. Modifying this group (e.g., to piperidine, pyrrolidine, or morpholine) could influence the pKa of the amine and its interaction with the ion channel, potentially improving selectivity.
Linker Modification: The length and flexibility of the ethyl linker between the two nitrogen atoms can be altered. Introducing rigidity, for example, by incorporating it into a cyclic structure, could lock the molecule into a more active conformation.
Preclinical Studies of Bunaftine Hydrochloride: in Vitro and Animal Models
Evaluation of Antiarrhythmic Activity in Isolated Cardiac Tissues and Animal Models
Ex Vivo Myocardial Preparations
The electrophysiological effects of bunaftine (B1663203) have been characterized in isolated cardiac preparations, revealing insights into its cellular mechanism of action. In studies using isolated rat atria, bunaftine demonstrated a direct cardiodepressant effect analogous to that of quinidine (B1679956), leading to its classification as a Class I antiarrhythmic agent. nih.gov
In spontaneously beating double atria preparations from rats, bunaftine elicited a dose-dependent reduction in several key parameters: the rate of contraction, the force of contraction, the work index, and the maximum frequency at which the atria could respond to electrical stimulation. nih.gov Furthermore, it was observed to depress pacemaker activity and prolong the sinus node recovery time. nih.gov In isolated left atria, bunaftine prolonged the effective refractory period and decreased atrial excitability. nih.gov Notably, the compound did not interfere with the positive chronotropic and inotropic responses to isoprenaline, nor did it diminish the positive inotropic effect of increased calcium concentrations. nih.gov
A comparative study on the metabolic effects in rabbit heart tissue showed that both bunaftine and quinidine stimulated glycolysis. nih.gov Myocardial oxygen consumption was reduced by both compounds, but only at high concentrations. nih.gov
| Parameter | Effect of Bunaftine in Isolated Rat Atria |
| Spontaneous Rate | Dose-dependent decrease nih.gov |
| Contractile Force | Dose-dependent decrease nih.gov |
| Work Index | Dose-dependent decrease nih.gov |
| Maximum Following Frequency | Dose-dependent decrease nih.gov |
| Pacemaker Activity | Depressed nih.gov |
| Sinus Node Recovery Time | Increased nih.gov |
| Effective Refractory Period | Prolonged nih.gov |
| Atrial Excitability | Decreased nih.gov |
Animal Models of Cardiac Arrhythmias
The antiarrhythmic potential of bunaftine hydrochloride has been assessed in animal models of chemically-induced cardiac arrhythmias. In a study involving dogs with aconitine-induced atrial fibrillation, bunaftine exhibited a quinidine-like vagolytic effect and did not demonstrate beta-blocking activity. nih.gov While it led to supraventricular tachycardia in all test subjects, it was successful in restoring sinus rhythm in 5 out of 15 animals. nih.gov The incomplete success was attributed to the drug's action of slowing the primary pacemaker's frequency. nih.gov This study also noted that bunaftine slowed atrioventricular and intraventricular conduction, as evidenced by a lengthening of the P-R interval and a widening of the QRS complex on the electrocardiogram. nih.gov
In a separate investigation on aconitine-induced ventricular tachycardia in dogs, the administration of various doses of bunaftine resulted in the stable re-establishment of sinus rhythm in 3 out of 15 cases. nih.gov In three other cases, the tachycardia remained unchanged, while in the remaining nine, fibrillation occurred. nih.gov This outcome was thought to be related to the drug's impact on myocardial conductivity, with fibrillation being more frequent at higher doses. nih.gov
| Animal Model | Arrhythmia Type | Outcome of Bunaftine Administration |
| Dog | Aconitine-induced Atrial Fibrillation | Re-established sinus rhythm in 5/15 cases. nih.gov |
| Dog | Aconitine-induced Ventricular Tachycardia | Re-established sinus rhythm in 3/15 cases. nih.gov |
Comparative Pharmacological Investigations of this compound in Preclinical Settings
Comparative studies have been instrumental in positioning this compound within the broader landscape of antiarrhythmic drugs. Research has highlighted both similarities and differences between bunaftine and established agents, particularly those in Class I.
An investigation into the metabolic effects of several antiarrhythmic drugs on rabbit heart tissue revealed that bunaftine, along with quinidine and ajmaline, stimulated glycolysis. nih.gov In contrast, procainamide (B1213733) was inactive in this regard, while xylocaine and propranolol (B1214883) exhibited an inhibitory effect. nih.gov Myocardial oxygen consumption was diminished by high concentrations of both bunaftine and quinidine. nih.gov
Furthermore, in a study on aconitine-induced atrial fibrillation in dogs, bunaftine was noted to have a "quinidine-like vagolytic effect," suggesting a shared mechanism of action related to the vagus nerve's influence on the heart. nih.gov The electrophysiological studies on isolated rat atria also drew direct comparisons, concluding that bunaftine exerts a direct cardiodepressant effect similar to quinidine. nih.gov
| Feature | This compound | Quinidine | Ajmaline | Procainamide | Xylocaine | Propranolol |
| Glycolysis Stimulation (Rabbit Heart) | Stimulated nih.gov | Stimulated nih.gov | Stimulated nih.gov | Inactive nih.gov | Inhibited nih.gov | Inhibited nih.gov |
| Myocardial O2 Consumption (Rabbit Heart) | Reduced at high concentrations nih.gov | Reduced at high concentrations nih.gov | Inactive nih.gov | Inactive nih.gov | Weak stimulation nih.gov | Stimulating/Inhibiting (dose-dependent) nih.gov |
| Vagolytic Effect (Dog) | Quinidine-like nih.gov | Present | Not Reported | Not Reported | Not Reported | Not Reported |
| Cardiodepressant Effect (Rat Atria) | Similar to Quinidine nih.gov | Present | Not Reported | Not Reported | Not Reported | Not Reported |
Structure Activity Relationship Sar Studies of Bunaftine Hydrochloride and Its Analogs
Elucidation of Key Structural Features for Pharmacological Activity
The pharmacological activity of bunaftine (B1663203), an antiarrhythmic agent, is intrinsically linked to its specific chemical structure. ontosight.ainih.gov Bunaftine hydrochloride is chemically identified as N-butyl-N-(2-(diethylamino)ethyl)naphthalene-1-carboxamide monohydrochloride. ontosight.ai Its core structure comprises a naphthalene (B1677914) ring connected to a carboxamide group, which is further substituted with a butyl group and a diethylaminoethyl group. ontosight.ai This distinct arrangement of moieties is fundamental to its biological actions. ontosight.ai
The key structural components essential for bunaftine's pharmacological activity can be broken down as follows:
Naphthalene Ring: This large, aromatic group is a critical feature. Its lipophilicity likely plays a role in membrane interactions and the drug's ability to reach its target sites within cardiac tissue. The naphthalene moiety is a common feature in various biologically active compounds. researchgate.net
Aminoalkyl Side Chain: The N-butyl-N-(2-(diethylamino)ethyl) portion of the molecule is crucial for its activity. The tertiary amine (diethylamino group) is a common feature in many antiarrhythmic drugs and is often involved in interactions with ion channels. The length and branching of the alkyl chains can influence the drug's potency and pharmacokinetic properties.
Bunaftine is classified as a Class III antiarrhythmic agent, meaning it primarily acts by prolonging the myocardial refractory period. nih.govwikipedia.org This effect is achieved through the blockade of potassium channels, which delays the repolarization phase of the cardiac action potential. cvpharmacology.comthoracickey.com The specific interactions of the aforementioned structural features with these ion channels are the basis of its antiarrhythmic effect. While detailed molecular docking studies specific to bunaftine are not widely published, the general principles of SAR for antiarrhythmics suggest that the combination of the aromatic naphthalene ring and the charged amino side chain is essential for binding to and modulating the function of cardiac ion channels. cvpharmacology.comemcrit.org
Table 1: Key Structural Features of Bunaftine and Their Presumed Functional Roles
| Structural Feature | Chemical Description | Presumed Functional Role in Antiarrhythmic Activity |
| Naphthalene Ring | A bicyclic aromatic hydrocarbon | Contributes to lipophilicity, facilitating membrane penetration and interaction with hydrophobic pockets of the target protein (e.g., ion channels). |
| Carboxamide Linkage | -C(=O)N< | Provides a stable, planar linkage between the aromatic and aliphatic parts of the molecule, influencing the overall molecular conformation. |
| N-butyl Group | A four-carbon alkyl chain attached to the amide nitrogen | Influences the lipophilicity and steric bulk of the molecule, potentially affecting binding affinity and selectivity. |
| Diethylaminoethyl Side Chain | -CH2CH2N(C2H5)2 | The tertiary amine is ionizable at physiological pH, allowing for electrostatic interactions with negatively charged residues in the ion channel pore. The length of the ethyl linker is critical for positioning the amine correctly. |
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that correlate the chemical structure of compounds with their biological activity. wikipedia.orgscienceforecastoa.com These approaches are instrumental in drug discovery for predicting the activity of new chemical entities and optimizing lead compounds. scienceforecastoa.comresearchgate.net For a series of compounds like bunaftine and its analogs, QSAR can elucidate the specific physicochemical properties that govern their antiarrhythmic potency.
A typical QSAR study involves developing a mathematical equation of the form: Activity = f (Physicochemical Properties and/or Structural Properties) wikipedia.org
The descriptors used in QSAR models can be categorized into several types:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the Hammett constant (σ), which quantifies the electron-donating or electron-withdrawing nature of substituents. scienceforecastoa.com
Hydrophobic Descriptors: The partition coefficient (logP) is the most common descriptor for hydrophobicity, representing the distribution of a compound between an organic and an aqueous phase. scienceforecastoa.com This is particularly relevant for drugs like bunaftine that must cross cell membranes to reach their target.
Steric Descriptors: These parameters, such as Taft's steric parameter (Es) and Verloop steric parameters, quantify the size and shape of the molecule or its substituents. scienceforecastoa.com
Topological Descriptors: These are numerical values derived from the graph representation of a molecule, describing its size, shape, and degree of branching.
While specific QSAR models for bunaftine are not extensively detailed in publicly available literature, the principles of QSAR can be applied to understand the contributions of its structural features. For instance, a QSAR study on a series of bunaftine analogs could involve synthesizing derivatives with variations in the naphthalene ring (e.g., substitution with different functional groups), the N-alkyl chain (e.g., varying the length from butyl to other alkyl groups), and the terminal amine (e.g., replacing diethylamine (B46881) with other amines).
The biological activity of these analogs, such as their ability to block specific potassium channels (e.g., IKr), would then be measured experimentally. A regression analysis would be performed to correlate these activities with calculated physicochemical descriptors. A hypothetical QSAR equation for a series of bunaftine analogs might look like:
log(1/IC₅₀) = c₁ * logP - c₂ * (MR)² + c₃ * σ + c₄
Where:
IC₅₀ is the concentration of the drug that inhibits 50% of the channel activity.
logP is the logarithm of the partition coefficient.
MR is the molar refractivity (a measure of steric bulk).
σ is the Hammett constant.
c₁, c₂, c₃, and c₄ are constants determined by the regression analysis.
Such a model could reveal, for example, that an optimal hydrophobicity exists for maximal activity and that electron-withdrawing groups on the naphthalene ring enhance potency. The development of predictive QSAR models is a powerful tool for guiding the synthesis of more effective antiarrhythmic agents. turkjps.orgnih.gov
Design Principles for Novel this compound Derivatives with Modulated Activity
Based on the understanding of SAR and the potential insights from QSAR, several design principles can be formulated for creating novel bunaftine derivatives with modulated activity. The goal is to optimize the therapeutic properties, potentially by increasing potency, improving selectivity for specific ion channels, or altering the pharmacokinetic profile.
Preclinical Metabolic and Pharmacokinetic Investigations of Bunaftine Hydrochloride
In Vitro Metabolic Profiling and Identification in Animal and Human-Derived Systems
Detailed in vitro metabolic studies are fundamental to understanding the biotransformation of a new chemical entity. These investigations typically utilize various biological matrices to predict a compound's metabolic fate in a living organism.
Metabolic Stability Assays (e.g., plasma, microsomal, hepatocyte stability)
Metabolic stability assays are crucial for determining the susceptibility of a compound to metabolism by various enzymes, primarily located in the liver. These assays, often conducted using liver microsomes or hepatocytes, provide an early indication of a drug's potential clearance rate in the body.
Publicly accessible scientific literature does not currently contain specific data from metabolic stability assays performed on Bunaftine (B1663203) hydrochloride. Therefore, parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) in plasma, liver microsomes, or hepatocytes from common preclinical species (e.g., rat, dog, monkey) and humans are not available.
Without this data, it is not possible to construct a data table summarizing the metabolic stability of Bunaftine hydrochloride.
Identification of Preclinical Metabolites
The identification of metabolites is a critical step in drug development, as these transformation products can have their own pharmacological or toxicological profiles. This process typically involves incubating the parent drug with in vitro systems like liver microsomes or hepatocytes and analyzing the resulting mixture using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).
A thorough search of scientific databases and literature reveals no specific studies that have identified the preclinical metabolites of this compound. Consequently, information regarding the chemical structures and metabolic pathways of any potential metabolites in preclinical species or human-derived systems is not available.
A data table detailing the identified preclinical metabolites cannot be generated due to the absence of this information.
In Vivo Preclinical Pharmacokinetic Parameters
In vivo pharmacokinetic studies in preclinical species are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a whole organism. These studies provide key parameters that help in predicting the drug's behavior in humans.
Specific in vivo preclinical pharmacokinetic parameters for this compound, such as its clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F%) in species like rats, dogs, or monkeys, are not reported in the available literature.
Therefore, a data table of in vivo preclinical pharmacokinetic parameters for this compound cannot be provided.
Comparative Metabolism Across Preclinical Species
Comparing the metabolic profiles of a drug across different preclinical species and humans is vital for selecting the most appropriate animal model for toxicological studies and for predicting human metabolism.
As no data on the metabolites of this compound in any species have been publicly reported, a comparative analysis of its metabolism across different preclinical species is not possible at this time. An early study from 1976 mentioned the metabolic effects of bunaftine in the context of other antiarrhythmic agents but did not provide the detailed comparative metabolic data required for this section.
Due to the lack of available data, a comparative table of metabolic pathways across species cannot be created.
Analytical Methodologies for Bunaftine Hydrochloride and Its Metabolites
Chromatographic Techniques for Separation and Quantification (e.g., HPLC, LC-MS/MS)
Chromatographic methods are the cornerstone of pharmaceutical analysis, offering high-resolution separation of a drug from its metabolites and matrix components.
High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique for the quantification of pharmaceutical compounds. journaljpri.comnih.gov For a molecule like Bunaftine (B1663203) hydrochloride, a reverse-phase HPLC (RP-HPLC) method would likely be the approach of choice. This would typically involve a C18 or C8 stationary phase column. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, to achieve optimal separation. journaljpri.comnih.gov Detection is commonly performed using a UV detector at a wavelength where Bunaftine hydrochloride exhibits maximum absorbance. journaljpri.com While one vendor's certificate of analysis for the related compound Bunaftide indicates an HPLC purity of 98%, the specific parameters of the method used are not publicly detailed. molnova.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for bioanalytical studies where concentrations of the drug and its metabolites are low. nih.govnrfhh.com This technique couples the separation power of liquid chromatography with the mass-based detection of a tandem mass spectrometer. For this compound and its metabolites, an LC-MS/MS method would involve developing specific multiple reaction monitoring (MRM) transitions for each analyte to ensure accurate quantification. scispace.comrjptonline.org The use of an internal standard is crucial for correcting variations during sample preparation and analysis. rjptonline.org Despite its theoretical applicability, no specific LC-MS/MS methods for the quantification of this compound in any matrix have been found in the reviewed literature.
Spectroscopic Methods for Detection and Characterization
Spectroscopic techniques are indispensable for the structural elucidation and characterization of pharmaceutical compounds.
For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary tool for confirming its chemical structure. A certificate of analysis for Bunaftide notes that its NMR spectrum is consistent with its structure, although the detailed spectral data is not provided. molnova.com
Mass Spectrometry (MS) , often coupled with chromatography, provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for identification and structural characterization. nrfhh.com
Ultraviolet-Visible (UV-Vis) spectroscopy can be used for preliminary identification and for quantification in simpler formulations, based on the compound's specific absorption maxima. nih.gov
Method Validation for Research Applications (e.g., linearity, precision, accuracy, specificity)
Any analytical method developed for research or quality control purposes must be validated to ensure its reliability. europa.eu Method validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). europa.eu The key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. medwinpublishers.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD). jfda-online.com
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies. jfda-online.com
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. lupinepublishers.com
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov
Due to the absence of published research detailing specific analytical methods for this compound, data for these validation parameters are not available. The tables below are presented as templates that would be populated following the development and validation of such methods.
Table 1: Example HPLC Method Parameters for this compound Analysis (Data is illustrative as no specific methods were found in the literature)
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Injection Volume | 20 µL |
| Retention Time | ~5.0 min |
Table 2: Example Method Validation Parameters for this compound (Data is illustrative as no specific methods were found in the literature)
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Range | - | 1 - 100 µg/mL |
| Precision (%RSD) | ≤ 2% | < 1.5% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Specificity | No interference at the retention time of the analyte | Pass |
| LOD | - | 0.1 µg/mL |
| LOQ | - | 0.3 µg/mL |
Future Directions and Emerging Research Avenues for Bunaftine Hydrochloride
Unexplored Pharmacological Targets and Mechanisms
Initial research established Bunaftine (B1663203) as a class III antiarrhythmic agent, effective in managing both ventricular and supraventricular arrhythmias. ncats.ioncats.io Its electrophysiological effects include inducing sinus bradycardia, prolonging atrial refractory periods, and depressing intranodal and infranodal conduction. ncats.io However, the full spectrum of its molecular interactions remains an area of active investigation.
Studies have suggested that the metabolic changes induced by Bunaftine may be secondary effects, with the primary site of action being the myocardial cell membrane. nih.gov This points toward the need for more in-depth studies to identify the specific ion channels, receptors, or signaling pathways that Bunaftine directly modulates. For instance, while its effects on cardiac action potential are documented, the precise molecular targets responsible for these changes are not fully characterized. ethernet.edu.et
Future research could focus on:
Ion Channel Subtype Specificity: Investigating the affinity and modulatory effects of Bunaftine on various subtypes of potassium, sodium, and calcium channels involved in cardiac electrophysiology.
G-Protein Coupled Receptors (GPCRs): Exploring potential interactions with GPCRs that influence cardiac function, beyond its known antiarrhythmic effects.
Intracellular Signaling Cascades: Examining the downstream effects of Bunaftine on intracellular signaling pathways, such as those involving protein kinases and phosphatases, which could reveal novel mechanisms of action.
A comparative analysis of Bunaftine with other antiarrhythmic drugs has shown some overlapping and some distinct metabolic effects, further highlighting the need to pinpoint its unique molecular interactions. nih.gov
Development of Advanced Synthetic Strategies
Emerging synthetic strategies that could be applied to Bunaftine hydrochloride include:
Catalytic Approaches: The use of novel catalysts could facilitate more efficient and selective bond formations, potentially reducing the number of synthetic steps and the generation of waste. iiserpune.ac.in
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, which could be beneficial for the industrial production of Bunaftine.
Combinatorial Chemistry: The generation of a library of Bunaftine analogs through combinatorial synthesis could accelerate the discovery of new derivatives with improved pharmacological properties. research-solution.com
Application of Computational Chemistry and Drug Discovery Tools
Computational chemistry and in silico drug discovery tools offer powerful approaches to accelerate research and development. spirochem.com These methods can be employed to predict the properties of Bunaftine and its derivatives, identify potential new targets, and guide the design of more potent and selective molecules. riken.jp
Key applications of computational tools in Bunaftine research include:
Molecular Docking and Dynamics Simulations: These techniques can be used to model the interaction of Bunaftine with its putative targets at the atomic level, providing insights into its binding mode and mechanism of action.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the chemical structure of Bunaftine analogs with their biological activity, aiding in the design of new compounds with enhanced efficacy.
Virtual Screening: Large chemical libraries can be virtually screened to identify new molecules that are predicted to bind to the same targets as Bunaftine, potentially leading to the discovery of novel antiarrhythmic agents. nih.govresearchgate.net
The integration of computational and experimental approaches can create a synergistic workflow, where computational predictions are validated by laboratory experiments, and experimental data is used to refine computational models. riken.jp
Addressing Research Gaps in Preclinical Characterization
Despite decades of research, there remain significant gaps in the preclinical characterization of this compound. A comprehensive understanding of its pharmacokinetic and pharmacodynamic properties is essential for its potential future clinical development. ontosight.ainih.gov
Identified research gaps include:
Long-Term Safety: There is a lack of data on the long-term safety profile of Bunaftine beyond 12 months of use. vulcanchem.com
Drug Interactions: The potential for drug-drug interactions, particularly those mediated by cytochrome P450 enzymes like CYP3A4, has not been thoroughly investigated. vulcanchem.comdrugbank.com
Complete Pharmacokinetic Profile: While oral bioavailability is estimated to be between 60-65%, a more detailed characterization of its absorption, distribution, metabolism, and excretion (ADME) properties is needed. vulcanchem.com
Translatability of Animal Models: The predictive validity of the animal models used in preclinical studies for human clinical outcomes needs to be carefully assessed to bridge the translational gap. researchgate.netharvard.edu
Addressing these gaps through well-designed preclinical studies will be crucial for any future efforts to reposition or further develop Bunaftine as a therapeutic agent. nih.govnih.gov
Q & A
Q. What are the standard protocols for synthesizing Bunaftine hydrochloride and characterizing its purity in academic research?
this compound (C₂₁H₃₀N₂O·HCl) synthesis typically involves coupling reactions between substituted benzofuran derivatives and amine intermediates under controlled pH conditions. Characterization requires HPLC for purity assessment (≥95%), nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry for molecular weight validation. Researchers should follow standardized protocols for solvent selection, reaction quenching, and crystallization, as outlined in pharmacopeial monographs or peer-reviewed synthetic methodologies . Experimental details, including reagent ratios and purification steps, must be documented rigorously to ensure reproducibility .
Q. Which in vitro models are validated for evaluating the antiarrhythmic efficacy of this compound?
Commonly used models include:
- Isolated cardiac myocytes : Patch-clamp assays to measure ion channel blockade (e.g., sodium or potassium channels).
- Langendorff-perfused hearts : Assessment of action potential duration and arrhythmia induction thresholds.
- HEK-293 cells transfected with hERG channels : Screening for QT prolongation risks. Researchers should validate model relevance by comparing results to clinical arrhythmia markers (e.g., ECG parameters) and include positive controls like amiodarone .
Q. What pharmacological targets are mechanistically linked to this compound’s antiarrhythmic activity?
this compound primarily inhibits cardiac sodium channels (Nav1.5), reducing phase 0 depolarization and preventing re-entrant arrhythmias. Secondary targets may include potassium channels (e.g., Kv7.1), though affinity varies across species. Researchers should employ competitive binding assays (e.g., radioligand displacement) and site-directed mutagenesis to confirm target specificity. Cross-reactivity with neuronal sodium channels (e.g., Nav1.2) should be assessed to evaluate central nervous system side effects .
Advanced Research Questions
Q. How can researchers optimize experimental designs to assess this compound’s pharmacokinetics in preclinical models?
Key considerations include:
- Dose-ranging studies : Use factorial designs (e.g., 2×2 matrices) to evaluate dose-response relationships and bioavailability .
- Tissue distribution : Radiolabeled this compound (³H or ¹⁴C) for quantitative whole-body autoradiography.
- Metabolite profiling : LC-MS/MS to identify hepatic CYP450-mediated metabolites and assess drug-drug interaction risks. Protocols must adhere to FDA guidelines for preclinical pharmacokinetic studies, including sample size justification and statistical power analysis .
Q. What methodologies are recommended for resolving contradictions in efficacy data across studies on this compound?
Contradictions may arise from interspecies variability (e.g., rodent vs. canine models) or divergent experimental conditions. Strategies include:
- Meta-analysis : Pool data from multiple studies using random-effects models to identify confounding variables (e.g., dosing frequency, formulation differences) .
- In silico simulations : Physiologically based pharmacokinetic (PBPK) modeling to predict human responses from preclinical data.
- Blinded replicate studies : Independent validation of contested findings under standardized protocols .
Q. What strategies are effective for studying this compound’s molecular interactions with cardiac ion channels?
Advanced approaches include:
- Cryo-EM or X-ray crystallography : Resolve binding conformations at atomic resolution.
- Fluorescence resonance energy transfer (FRET) : Monitor real-time channel conformational changes upon drug binding.
- Molecular dynamics simulations : Predict binding free energies and residence times. Researchers should cross-validate findings using mutational analyses (e.g., alanine scanning) to identify critical residues for interaction .
Notes on Methodology and Reproducibility
- Data Reporting : Follow guidelines from Med. Chem. Commun. (2018) for concise figure design and avoidance of redundant chemical numbering in publications .
- Ethical Compliance : For in vivo studies, ensure adherence to institutional animal care protocols and cite approval codes in methods sections .
- Literature Review : Prioritize primary sources (e.g., J. Med. Chem.) over reviews to minimize bias and ensure data accuracy .科研基础-如何做好中英文参考文献03:23

Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

